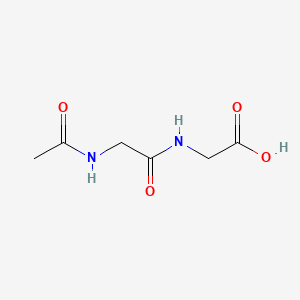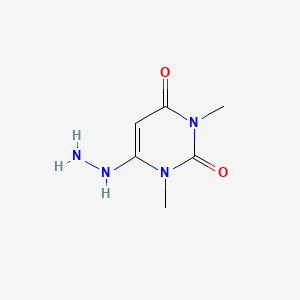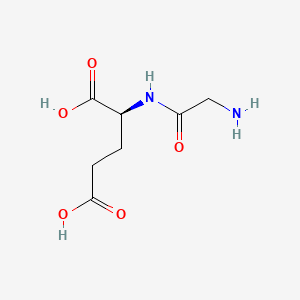
Glycyl-L-glutamic acid
Overview
Description
Glycyl-L-glutamic acid, also known as Gly-Glu, is a dipeptide formed from glycyl and L-glutamic acid residues . It plays a role as a metabolite . It is used as a substitute for glutamine in cell culture, and higher cell yields are obtained when this dipeptide is used instead of glutamine .
Synthesis Analysis
The related tripeptides glycyl-L-prolyl-L-glutamic acid (GPE) and glycyl-L-2-methylprolyl-L-glutamic acid (G-2-MePE) were labelled with commercially available [1,2,3,4,5- 13 C 5, 2- 15 N 1 ]- L -glutamic acid in 3 steps in excellent overall yield with high isotope incorporation . The syntheses of seven macrocyclic analogues of the neuroprotective tripeptide glycyl-l-prolyl-l-glutamic acid (GPE) 1 are described .Molecular Structure Analysis
The molecular formula of Glycyl-L-glutamic acid is C7H12N2O5 . The linear formula is HO2CCH2CH2CH (NHCOCH2NH2)CO2H . The molecular weight is 204.18 g/mol .Chemical Reactions Analysis
Glycyl-L-glutamic acid can react with sodium ions to form a complex . More detailed information about its chemical reactions can be found in the referenced literature .Physical And Chemical Properties Analysis
Glycyl-L-glutamic acid has an optical activity of [α]22/D −4.7°, c = 5 in H2O . Its melting point is 155-158 °C (dec.) (lit.) .Scientific Research Applications
Biomineralization and Arthritis Research
Glycyl-L-glutamic acid has been studied for its influence on the crystallization of calcium pyrophosphate dihydrate (CPPD), which is associated with arthritis . The dipeptide acts as a crystal-growth modifier, potentially offering insights into the prevention of CPPD crystal formation. This could lead to new therapeutic protocols for diseases like pseudogout, where CPPD deposition causes significant morbidity.
Nucleic Acid-Peptide Complexation
Research involving Glycyl-L-glutamic acid includes the study of its complexes with nucleic bases like uracyl and cytosine . These studies are crucial for understanding the interactions between proteins and DNA, which is fundamental in the field of virology and the development of antiviral drugs.
Nanotechnology
While the specific application of Glycyl-L-glutamic acid in nanotechnology wasn’t directly mentioned in the search results, similar compounds like L-glutamic acid have been used to functionalize silver nanoparticles . These nanoparticles have potential applications in drug delivery, medical imaging, and as antibacterial agents.
Material Science
The mechanical properties of crystals grown with additives like Glycyl-L-glutamic acid are of interest in material science . The dipeptide can affect the hardness and durability of the crystals, which could be relevant for developing new materials with specific mechanical characteristics.
Mechanism of Action
Target of Action
Glycyl-L-glutamic acid primarily targets Acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . It acts as a neurotrophic factor in vivo, maintaining the content and activity of AChE .
Mode of Action
Instead, it may prevent preganglionic neuronal degeneration . This suggests that Glycyl-L-glutamic acid’s interaction with its targets results in the preservation of neuronal structures and functions.
Biochemical Pathways
Glycyl-L-glutamic acid is involved in the gamma-glutamyl cycle, a crucial biochemical pathway for maintaining cellular redox homeostasis . This cycle regulates the cellular levels of glutathione, an antioxidant molecule . The gamma-glutamyl group of glutathione is cleaved to give cysteinylglycine, and the released gamma-glutamyl group can be transferred to water or to amino acids or short peptides .
Pharmacokinetics
The molecular weight of glycyl-l-glutamic acid is 2041806 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Glycyl-L-glutamic acid’s action primarily involve the maintenance of AChE content and activity . This could potentially lead to the preservation of neuronal structures and functions, thereby preventing neuronal degeneration .
Future Directions
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c8-3-5(10)9-4(7(13)14)1-2-6(11)12/h4H,1-3,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFJWDNGDZAYNZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314278 | |
| Record name | Glycyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-glutamic acid | |
CAS RN |
7412-78-4 | |
| Record name | Glycyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7412-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007412784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




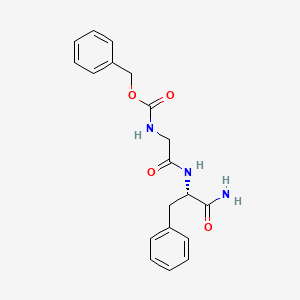
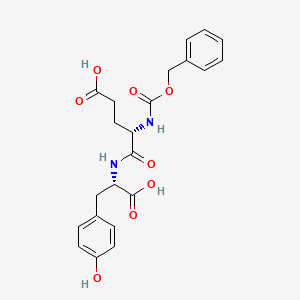
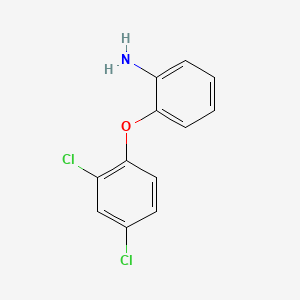
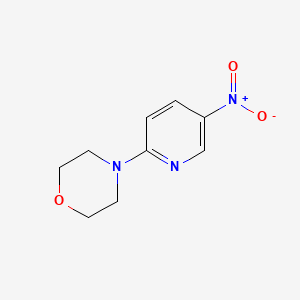


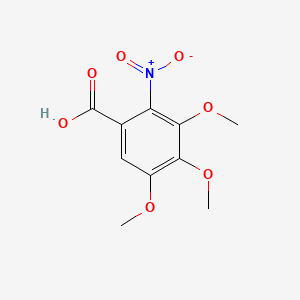

![4,4'-Dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B1329700.png)
